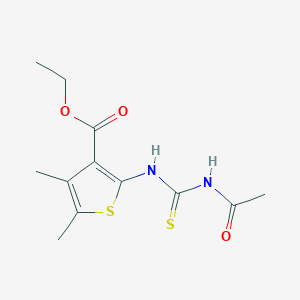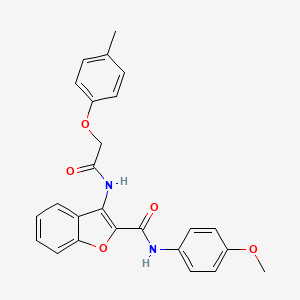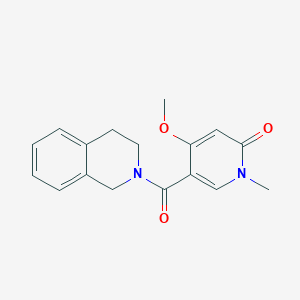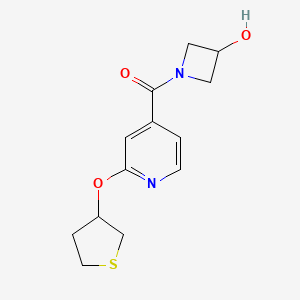
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a compound featuring both azetidine and pyridine rings linked via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
Combine azetidine-3-ol with 2-chloropyridine-4-carboxaldehyde in a solvent such as ethanol.
Introduce a base like sodium hydride to facilitate nucleophilic addition.
Intermediate Formation
React the intermediate product with tetrahydrothiophen-3-yl alcohol under conditions favoring ether formation (e.g., using tosyl chloride as an activating agent).
Final Product
Employ purification techniques such as column chromatography to isolate the target compound.
Industrial Production Methods
Scalability
Use batch reactors to manage the exothermicity of the reactions.
Ensure stringent quality controls to maintain the integrity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The hydroxy group can be oxidized using agents like PCC (Pyridinium chlorochromate) to form ketones.
Reduction
Reduction of the methanone group via hydrogenation can yield secondary alcohols.
Substitution
Nucleophilic substitution on the pyridine ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : PCC in dichloromethane at room temperature.
Reduction: : H₂ gas with a palladium on carbon (Pd/C) catalyst.
Substitution: : Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Pyridine ketones.
Reduction: : Secondary alcohols.
Substitution: : Variously functionalized pyridines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : As a building block in the synthesis of more complex molecules.
Biology
Biological Probes: : Utilized in studies to track biochemical pathways due to its reactive functional groups.
Medicine
Drug Development: : Potential use as a core structure in developing new pharmaceuticals targeting specific pathways.
Industry
Material Science: : Use in the development of novel materials with specific electronic properties due to its unique structural attributes.
Mechanism of Action
The compound interacts primarily via its functional groups:
Hydroxyazetidinyl Group: : Engages in hydrogen bonding, influencing enzyme active sites.
Pyridinyl Group: : Facilitates interactions with various biological receptors through π-π stacking and hydrogen bonding.
Tetrahydrothiophenyl Ether: : Adds to the hydrophobic interaction capability.
Comparison with Similar Compounds
Uniqueness
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone stands out due to the combination of the azetidinyl and tetrahydrothiophenyl moieties, rarely seen together.
Similar Compounds
(3-Hydroxyazetidin-1-yl)pyridin-4-ylmethanone: : Lacks the tetrahydrothiophenyl group, reducing its hydrophobic interaction capacity.
Tetrahydrothiophen-3-yl)pyridin-4-ylmethanone: : Missing the hydroxyazetidinyl group, altering its reactivity and biological activity.
This should give you a comprehensive overview of the compound. Anything else you're curious about?
Properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-10-6-15(7-10)13(17)9-1-3-14-12(5-9)18-11-2-4-19-8-11/h1,3,5,10-11,16H,2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGXDNVUCOGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2824955.png)
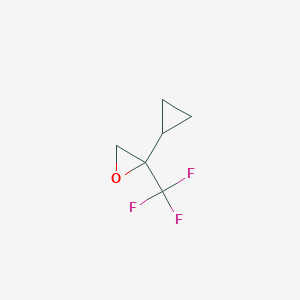
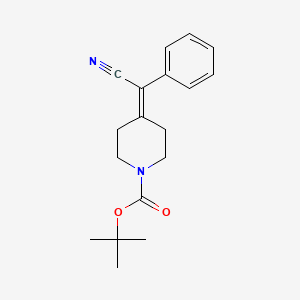
![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)
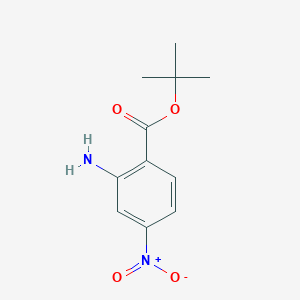
![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)
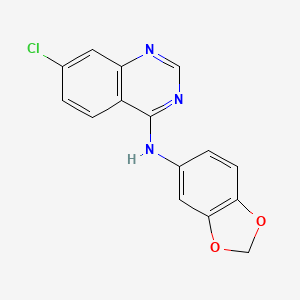
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2824963.png)
![3-(3-methylthiophen-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide](/img/structure/B2824966.png)
![2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2824967.png)
